molecular formula C19H15N5O3S2 B2830755 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 942004-63-9

4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B2830755
CAS No.: 942004-63-9
M. Wt: 425.48
InChI Key: IYJKDCYKMWEUNX-UHFFFAOYSA-N
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Description

This compound is a thiazolo[4,5-d]pyridazine derivative featuring a benzamide substituent linked via an acetamido group. Its core structure consists of a fused thiazole-pyridazine ring system substituted with a methyl group at position 2, a ketone at position 4, and a thiophene moiety at position 5.

Properties

IUPAC Name

4-[[2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c1-10-21-16-17(29-10)15(13-3-2-8-28-13)23-24(19(16)27)9-14(25)22-12-6-4-11(5-7-12)18(20)26/h2-8H,9H2,1H3,(H2,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJKDCYKMWEUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thioamide under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like nitrating agents or sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazine derivatives in various chemical reactions.

Biology

Biologically, 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of the thiophene and thiazole rings allows for specific interactions with protein targets, influencing signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Terminal Groups : The benzamide group in the target compound may improve solubility compared to the chlorophenyl analog , while the sulfonamide in enhances antibacterial activity via hydrogen bonding .
  • Core Modifications: The thiophene substituent at position 7 (target compound) vs.
  • Synthesis : The sulfonamide analog is synthesized using p-sulfonamidophenyl hydrazine, emphasizing the role of aryl hydrazine derivatives in modulating bioactivity .
Structural and Crystallographic Insights
  • Planarity : The tricyclic thiazolo-pyridazine core in sulfonamide analogs is planar, while the benzene ring in the target compound may exhibit torsional strain (e.g., 39.3° twist in ), influencing crystal packing and stability .
  • Hydrogen Bonding : The sulfonamide analog forms dimeric structures via N–H⋯O bonds, whereas the benzamide group in the target compound could engage in additional intermolecular interactions (e.g., amide H-bonding) .
Pharmacological Potential
  • Antibacterial Activity: The sulfonamide derivative demonstrates notable antibacterial properties, attributed to its planar structure and hydrogen-bonding capacity . The target compound’s benzamide group may offer similar advantages but requires empirical validation.

Research Findings and Implications

  • Synthetic Flexibility : Modifications at position 7 (thiophene vs. methyl/phenyl) and terminal groups (benzamide vs. sulfonamide) highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies .
  • Bioactivity Gaps : While sulfonamide derivatives show confirmed antibacterial effects, the target compound’s benzamide moiety warrants further investigation for enhanced solubility or target specificity .
  • Crystallographic Guidance : The planar core and substituent-induced torsional effects (e.g., ) provide a framework for rational drug design, optimizing stability and binding interactions .

Q & A

Basic: What are the recommended synthetic routes for 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions starting from simpler precursors. Key steps include:

  • Thiazole ring formation : Use phosphorus pentasulfide (P₂S₅) to cyclize intermediates into the thiazolo[4,5-d]pyridazinone core .
  • Acetamide coupling : React the thiazolo-pyridazinone intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under anhydrous conditions .
  • Benzamide functionalization : Introduce the benzamide group via amidation, using coupling agents like EDCI/HOBt in DMF .
    Optimization : Control reaction temperature (70–100°C), solvent (DMF or THF), and reaction time (8–24 hours). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF-ethanol) .

Advanced: How can researchers optimize reaction yields during the synthesis of this compound?

Methodological Answer:
Yield optimization requires systematic parameter tuning:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during thiazole formation, while higher temperatures (80–100°C) accelerate amide coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiophene ring functionalization .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to catalyze amidation reactions, improving efficiency by 15–20% .
  • Real-time monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion points .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, acetamide NH at δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 451.08) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (±0.3% tolerance) .
  • X-ray Crystallography : Resolve stereochemistry for single-crystal samples (e.g., CCDC deposition for thiazolo-pyridazinone analogs) .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from structural analogs or assay variability. Key strategies include:

  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., IC₅₀ in MCF-7 cells vs. HT-29 cells) .
  • SAR analysis : Compare substituent effects using data from analogs (Table 1) :
Substituent (R-group)Biological ActivityReference
Thiophen-2-yl (current compound)Anticancer (IC₅₀: 8.2 µM)
4-FluorophenylAntiviral (EC₅₀: 12.5 µM)
p-TolylAnti-inflammatory (IC₅₀: 5.7 µM)
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to verify target specificity (e.g., EGFR or COX-2 inhibition) .

Advanced: What structure-activity relationships (SAR) govern the biological activity of this compound?

Methodological Answer:
Critical SAR insights include:

  • Thiophene vs. phenyl substituents : Thiophen-2-yl enhances anticancer activity due to π-π stacking with hydrophobic kinase pockets .
  • Acetamide linker : Rigidifies the molecule, improving binding to enzymes like topoisomerase II .
  • Benzamide group : Electron-withdrawing groups (e.g., -Cl) at the para position increase metabolic stability .
    Experimental validation : Synthesize analogs with modified R-groups and test in dose-response assays to quantify SAR trends .

Advanced: What computational approaches are suitable for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The thiophene ring shows strong van der Waals contacts with Leu694 and Val702 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust target engagement) .
  • QSAR modeling : Train models on analogs’ IC₅₀ data to predict activity for novel derivatives .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Conditions : Store at –20°C in amber vials under argon to prevent oxidation .
  • Solubility : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .
  • Degradation monitoring : Use HPLC every 3 months to check purity (retention time shift >5% indicates degradation) .

Advanced: What strategies can mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use 5% PEG-400 in PBS to enhance aqueous solubility (up to 1.2 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl ester) at the benzamide group .

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